(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride
Overview
Description
“(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O2 . It is also known as 2,3-dihydro [1,4]dioxino [2,3-c]pyridin-7-ylmethylamine .
Synthesis Analysis
The synthesis of compounds based on 2,3-dihydro- dioxino pyridin-7-ol involves the use of different lengths of lipophilic alkyl chains on the quaternary nitrogen (C10-18) . The compounds are characterized using analytical data such as NMR and HRMS .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNc1cnc2OCCOc2c1
. The InChI code for this compound is 1S/C8H10N2O2.2ClH/c9-4-6-3-7-8 (5-10-6)12-2-1-11-7;;/h3,5H,1-2,4,9H2;2*1H
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 239.1 . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of New Compounds : This compound has been used in the synthesis of new compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system, which is a substructure relevant in medicinal chemistry (Soukri et al., 2003).
- Novel Analogues Development : Researchers have created novel analogues of this compound, altering the dioxane ring, which is integral for creating new therapeutic agents (Bartolomea et al., 2003).
- New Synthetic Routes : A new synthetic route has been developed for previously unattainable 3-substituted 2,3-dihydro-1,4-dioxino[2,3-b]pyridines, which are valuable in synthetic chemistry (Benarab et al., 1993).
Applications in Material Science
- Selective Detection of Ions : This compound has been involved in reactions that lead to effective and selective detection of Hg2+ and Ni2+ ions, highlighting its potential in environmental sensing and material science (Aggrwal et al., 2021).
- Photocytotoxicity and Imaging : Iron(III) complexes involving derivatives of this compound have shown significant photocytotoxicity under red light, which could be valuable in biomedical imaging and therapy (Basu et al., 2014).
Potential in Drug Discovery
- Anticonvulsant Agents : Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity, indicating its potential in pharmaceutical applications (Pandey & Srivastava, 2011).
- Drug Scaffolding : The compound has been used to develop potential scaffolds for drug discovery, emphasizing its role in the development of new therapeutic agents (Alcázar et al., 2003).
Enantioselective Synthesis
- Enantiomeric Purity Control : Its derivatives have been used in enantioselective synthesis, which is crucial in creating drugs with specific chirality (Lazar et al., 2005).
Diverse Chemical Reactions
- Catalysis and Ligand Exchange : Studies have explored its use in catalysis and ligand exchange reactions, further broadening its application in chemical synthesis (Draksharapu et al., 2012).
Future Directions
The future directions for research on “(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride” and similar compounds could involve further exploration of their antimicrobial properties . Additionally, more detailed studies on their synthesis, chemical reactions, and mechanisms of action could provide valuable insights.
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-4-6-3-7-8(5-10-6)12-2-1-11-7;/h3,5H,1-2,4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFONVPXIYNQGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(N=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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